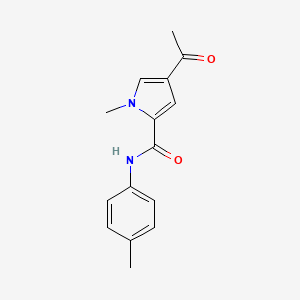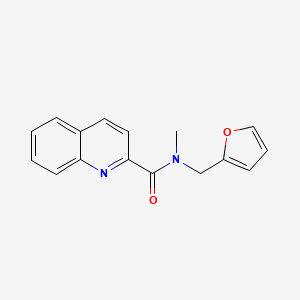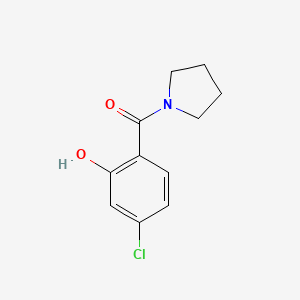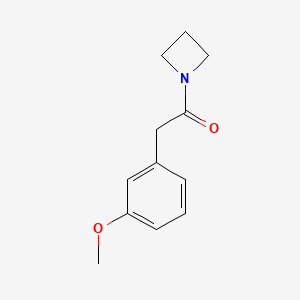![molecular formula C13H18N4O B7472154 N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)
N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide, also known as C34, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the family of pyrazolopyridine derivatives and has shown promising results in various fields of research.
Wirkmechanismus
The mechanism of action of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide involves the inhibition of specific enzymes and receptors. In cancer research, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide inhibits the activity of the enzyme CDK7, which is involved in the regulation of the cell cycle. In neuroscience, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide targets the receptors for the neurotransmitter acetylcholine, which are involved in cognitive function. In immunology, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide targets the receptors for the cytokine interleukin-2, which is involved in the regulation of the immune response.
Biochemical and physiological effects:
The biochemical and physiological effects of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide depend on the specific application and the target enzyme or receptor. In cancer research, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide inhibits the growth of cancer cells and induces apoptosis. In neuroscience, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide improves cognitive function and has neuroprotective effects. In immunology, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide modulates the immune response and has anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide in lab experiments include its high purity, stability, and specificity for target enzymes and receptors. However, the limitations of using N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide. In cancer research, further studies are needed to determine the efficacy of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide in combination with other anticancer drugs. In neuroscience, studies are needed to determine the potential use of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide in the treatment of neurodegenerative diseases. In immunology, studies are needed to determine the potential use of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide in the treatment of autoimmune diseases.
Conclusion:
In conclusion, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide is a novel compound that has shown promising results in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity, making it suitable for various research applications. The mechanism of action of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide involves the inhibition of specific enzymes and receptors, leading to various biochemical and physiological effects. While there are advantages and limitations to using N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide in lab experiments, there are also several future directions for its study.
Synthesemethoden
The synthesis of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide involves the reaction of 2,6-dichloropyrazine with 2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-5(6H)-one in the presence of propan-2-ylamine. The reaction proceeds through a series of steps involving substitution, cyclization, and deprotection to yield the final product. The synthesis of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide has been optimized to achieve high yields and purity, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields such as cancer research, neuroscience, and immunology. In cancer research, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide has been shown to inhibit the growth of cancer cells by blocking the activity of a specific enzyme. In neuroscience, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide has been shown to modulate the immune response by targeting specific receptors.
Eigenschaften
IUPAC Name |
N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-8(2)16-13(18)11-5-10-7-15-17(9(3)4)12(10)14-6-11/h5-9H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBLXYLIJMOLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=C2C(=C1)C=NN2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)




